
2-Sulfanyl-1H-indol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-1H-indol-3-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 2-mercapto-1H-indol-3-ol features a thiol group (-SH) attached to the second carbon and a hydroxyl group (-OH) attached to the third carbon of the indole ring. This unique structure imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-1H-indol-3-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the Bartoli reaction, which uses a Grignard reagent to form indoles with minimal substitution on the 2- and 3-positions .
Industrial Production Methods
Industrial production of 2-mercapto-1H-indol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
2-Mercapto-1H-indol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-mercapto-1H-indol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the thiol and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-aldehyde: A metabolite with potential therapeutic applications.
Uniqueness
2-Mercapto-1H-indol-3-ol is unique due to the presence of both thiol and hydroxyl groups on the indole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
856120-92-8 |
|---|---|
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-sulfanyl-1H-indol-3-ol |
InChI |
InChI=1S/C8H7NOS/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H |
Clé InChI |
UVBMRYAYQBYHCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


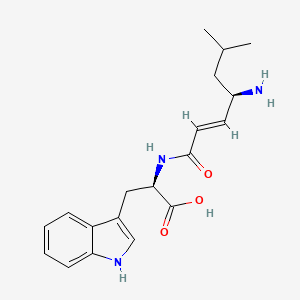
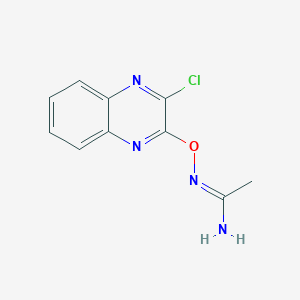
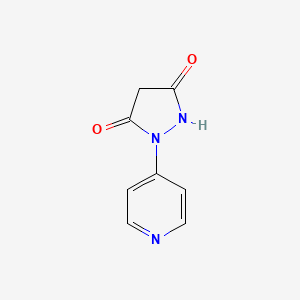
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
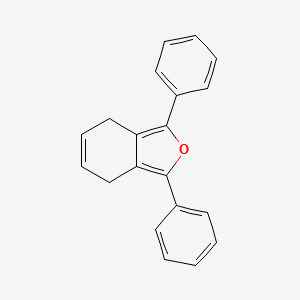
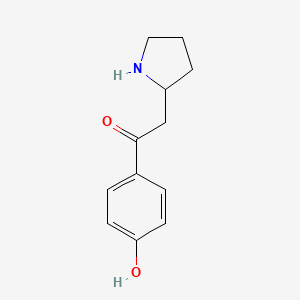

![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
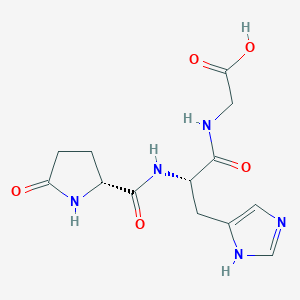
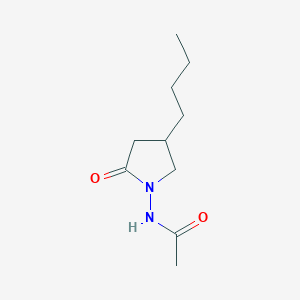
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
